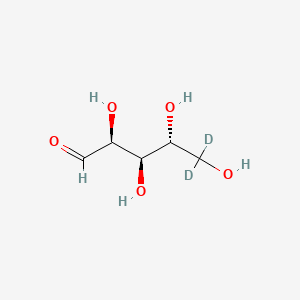

D-Arabinose-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H10O5 |

|---|---|

Molecular Weight |

152.14 g/mol |

IUPAC Name |

(2S,3R,4R)-5,5-dideuterio-2,3,4,5-tetrahydroxypentanal |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i2D2 |

InChI Key |

PYMYPHUHKUWMLA-QMQQWFHOSA-N |

Isomeric SMILES |

[2H]C([2H])([C@H]([C@H]([C@@H](C=O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Role of Stable Isotope Tracers in Modern Research

An In-depth Technical Guide to the Research Applications of D-Arabinose-d2

For Researchers, Scientists, and Drug Development Professionals

Stable isotope labeling is a powerful technique in metabolic research, enabling scientists to trace the fate of molecules through complex biochemical pathways.[1] Unlike radioactive isotopes, stable isotopes are non-radioactive and do not decay, making them safe for use in a wide variety of experimental systems, including in vivo studies.[1] Deuterium (²H or D), a stable isotope of hydrogen, is an invaluable tool in this field. Replacing hydrogen with deuterium in a molecule like D-arabinose creates a "heavy" version that is chemically similar to its unlabeled counterpart but can be distinguished by mass spectrometry. This allows researchers to track the metabolism and incorporation of this compound into various cellular components, providing insights into metabolic fluxes and pathway dynamics.[2][3]

This guide provides a comprehensive overview of the research applications of this compound, focusing on its use as a metabolic tracer. While direct studies utilizing this compound are not extensively published, this document extrapolates its potential uses, experimental protocols, and data analysis from established methodologies with other deuterated and isotopically labeled carbohydrates.

Core Applications of this compound in Research

The primary application of this compound is as a tracer to elucidate the metabolic fate of D-arabinose in various biological systems. D-arabinose is a key component of the cell walls in certain microorganisms and is involved in specific metabolic pathways in both prokaryotes and eukaryotes.[4][5]

Tracing Metabolic Pathways

This compound can be introduced into cell cultures or administered to organisms to trace its conversion into downstream metabolites. By analyzing the incorporation of deuterium into these metabolites using mass spectrometry, researchers can:

-

Elucidate Biosynthetic Pathways: For example, in eukaryotes, D-glucose is converted to D-arabinose via the pentose phosphate pathway.[4][6] Introducing this compound could help to further delineate the steps of this pathway and identify any alternative routes.

-

Investigate Catabolic Pathways: In bacteria such as Escherichia coli, D-arabinose is metabolized through a series of enzymatic reactions.[7][8] this compound can be used to quantify the flux through this pathway and identify potential branch points.

-

Study the Synthesis of Complex Carbohydrates: In mycobacteria, D-arabinose is a crucial component of the cell wall arabinogalactan.[5] this compound can be used to study the biosynthesis of these complex polysaccharides, which are important targets for drug development.

Quantitative Metabolic Flux Analysis

By measuring the rate of incorporation of deuterium from this compound into various metabolites, it is possible to quantify the rates of metabolic reactions, a technique known as metabolic flux analysis.[9] This provides a dynamic view of cellular metabolism that cannot be obtained from static metabolite measurements alone.

Internal Standard for Mass Spectrometry

Due to its identical chemical properties to unlabeled D-arabinose, this compound is an ideal internal standard for quantitative mass spectrometry-based assays.[1] By adding a known amount of this compound to a biological sample, the absolute concentration of endogenous D-arabinose can be accurately determined, correcting for variations in sample preparation and instrument response.[1]

Hypothetical Synthesis of this compound

Experimental Protocols

The following is a detailed, representative protocol for a metabolic tracing experiment using this compound in cell culture, adapted from established methods for other deuterated glucose tracers.[10]

Cell Culture and Labeling

-

Cell Seeding: Plate mammalian or bacterial cells in appropriate culture dishes and grow to a desired confluency (e.g., 60-70%).

-

Medium Exchange: Remove the standard culture medium and replace it with a medium containing a known concentration of this compound. The concentration will depend on the specific experimental goals and the sensitivity of the analytical instruments.

-

Incubation: Incubate the cells for a defined period (a time course experiment with multiple time points is recommended to observe dynamic changes).

-

Harvesting: After incubation, rapidly quench metabolism by placing the culture dishes on dry ice and aspirating the medium. Wash the cells with ice-cold phosphate-buffered saline (PBS).

Metabolite Extraction

-

Lysis and Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

-

Scraping and Collection: Scrape the cells and transfer the cell lysate/solvent mixture to a microcentrifuge tube.

-

Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.

-

Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube.

-

Drying: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

Sample Derivatization and GC/MS Analysis

For analysis by Gas Chromatography/Mass Spectrometry (GC/MS), polar metabolites often require derivatization to increase their volatility.

-

Derivatization: Resuspend the dried metabolites in a derivatization agent (e.g., methoxyamine hydrochloride in pyridine followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)).

-

Incubation: Incubate at a specific temperature (e.g., 60°C) to allow the reaction to complete.

-

GC/MS Analysis: Inject the derivatized sample into a GC/MS system. The gas chromatograph separates the metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments, allowing for the identification and quantification of deuterated and non-deuterated metabolites.

Data Presentation and Analysis

The raw data from the GC/MS analysis will consist of chromatograms and mass spectra for each detected metabolite. The key information to extract is the isotopic enrichment, which is the fraction of a metabolite pool that is labeled with deuterium.

Quantitative Data Summary

The results of a metabolic tracing experiment with this compound can be summarized in a table to show the isotopic enrichment in key downstream metabolites over time.

| Metabolite | Time Point 1 (e.g., 1 hr) | Time Point 2 (e.g., 4 hrs) | Time Point 3 (e.g., 12 hrs) |

| Isotopic Enrichment (%) | Isotopic Enrichment (%) | Isotopic Enrichment (%) | |

| D-Ribulose-5-phosphate | 5.2 ± 0.8 | 15.7 ± 1.5 | 35.4 ± 2.9 |

| Sedoheptulose-7-phosphate | 2.1 ± 0.4 | 8.3 ± 0.9 | 22.1 ± 2.1 |

| Erythrose-4-phosphate | 1.8 ± 0.3 | 7.5 ± 0.8 | 20.9 ± 1.9 |

| Fructose-6-phosphate | 1.1 ± 0.2 | 5.4 ± 0.6 | 18.3 ± 1.7 |

| Glucose-6-phosphate | 0.9 ± 0.2 | 4.9 ± 0.5 | 16.8 ± 1.5 |

Table 1: Hypothetical isotopic enrichment of pentose phosphate pathway intermediates in cells cultured with this compound. Data are presented as mean ± standard deviation.

Mandatory Visualizations

Metabolic Pathway Diagram

The following diagram illustrates the proposed metabolic pathway of D-arabinose in eukaryotes and highlights the potential incorporation of deuterium from this compound into downstream metabolites.

References

- 1. Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.humankinetics.com [journals.humankinetics.com]

- 3. Isotope tracing in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A proposed pathway from D-glucose to D-arabinose in eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of d-arabinose in Mycobacterium smegmatis: specific labeling from d-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A proposed pathway from D-glucose to D-arabinose in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of D-arabinose by Escherichia coli B-r - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism of D-arabinose: a new pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. metsol.com [metsol.com]

The Enigmatic Path of D-Arabinose: An In-depth Technical Guide to its Metabolism in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

[Shanghai, China] – D-arabinose, a rare pentose sugar, presents a fascinating area of study in metabolic research. While its isomer, L-arabinose, is well-characterized, the metabolic fate of D-arabinose in many biological systems remains largely uncharted territory. This technical guide provides a comprehensive overview of the current understanding of D-arabinose metabolism, with a particular focus on the well-documented pathways in bacteria and the emerging knowledge in other domains of life. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering insights into the enzymatic machinery, regulatory networks, and potential applications related to D-arabinose metabolism.

D-Arabinose Metabolism in Bacteria: A Tale of Co-opted Pathways

In the bacterial realm, particularly in the model organism Escherichia coli, the catabolism of D-arabinose is a prime example of metabolic opportunism. Instead of a dedicated pathway, E. coli utilizes enzymes from the L-fucose catabolic pathway to process D-arabinose.[1][2][3] This metabolic route involves a series of enzymatic conversions that ultimately channel D-arabinose into the central pentose phosphate pathway.

The key enzymatic steps in E. coli are as follows:

-

Isomerization: D-arabinose is first isomerized to D-ribulose by L-fucose isomerase.[3]

-

Phosphorylation: D-ribulose is then phosphorylated to D-ribulose-1-phosphate by L-fuculokinase.[3] In some strains of E. coli, a distinct D-ribulokinase has been identified that is different from the L-fuculokinase.[4]

-

Aldol Cleavage: Finally, L-fuculose-1-phosphate aldolase cleaves D-ribulose-1-phosphate into dihydroxyacetone phosphate (DHAP) and glycolaldehyde.[2][3] DHAP enters glycolysis, while glycolaldehyde is further metabolized.

The regulation of this pathway is intricately linked to the L-fucose operon. While L-fucose is the natural inducer of this operon, D-arabinose can also act as an inducer in certain mutant strains.[3][4]

In other bacteria, such as Pseudomonas, the metabolism of arabinose can differ. For instance, in Pseudomonas fluorescens, L-arabinose is converted to α-ketoglutarate without the involvement of phosphorylated intermediates. While the specific pathway for D-arabinose in Pseudomonas is less clear, the diversity of metabolic strategies in this genus suggests the potential for novel enzymatic reactions.

Quantitative Insights into Bacterial D-Arabinose Metabolism

Quantitative data on the kinetics of the enzymes involved in D-arabinose metabolism in bacteria is crucial for understanding the efficiency and potential bottlenecks in this pathway. The following table summarizes the available kinetic parameters for the key enzymes from E. coli.

| Enzyme | Substrate | K_m_ (mM) | V_max_ (U/mg) | k_cat_ (s⁻¹) | Reference |

| L-Fucose Isomerase | D-Arabinose | - | - | - | Data not available |

| L-Fuculokinase | D-Ribulose | - | - | - | Data not available |

| L-Fuculose-1-Phosphate Aldolase | D-Ribulose-1-Phosphate | - | - | - | Data not available |

| D-Ribulokinase | D-Ribulose | 0.39 | - | - | [5] |

| D-Ribulokinase | MgATP (with D-Ribulose) | 0.027 | - | - | [5] |

Note: The table highlights the current gaps in quantitative data for several key enzymes in the D-arabinose catabolic pathway.

Visualizing the Bacterial D-Arabinose Catabolic Pathway

D-Arabinose Metabolism in Fungi: An Oxidoreductive Approach

While the metabolism of L-arabinose in fungi is well-documented as an oxidative-reductive pathway, information on D-arabinose catabolism is scarce.[6][7] The fungal L-arabinose pathway involves a series of reductions and oxidations to convert L-arabinose into D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway.[7]

In the yeast Pichia stipitis, which can utilize D-arabinose as a sole carbon source, a NAD(P)H-dependent D-arabinose reductase has been identified. This enzyme was found to be identical to the known D-xylose reductase (XR).[8] This suggests that, similar to bacteria, fungi may also employ enzymes from other pentose metabolic pathways to process D-arabinose. The kcat/Km value for D-xylose reductase with D-arabinose was found to be significantly lower than with its primary substrates, D-xylose and L-arabinose, indicating a less efficient conversion.[8]

Further research is needed to elucidate the complete D-arabinose catabolic pathway in fungi and to identify the other enzymes involved.

Quantitative Data on Fungal D-Arabinose Metabolism

The following table presents the limited available kinetic data for an enzyme involved in fungal D-arabinose metabolism.

| Enzyme | Organism | Substrate | k_cat_/K_m_ (min⁻¹mM⁻¹) | Reference |

| D-Xylose Reductase (XR) | Pichia stipitis | D-Arabinose | 1.27 | [8] |

A Proposed Fungal D-Arabinose Metabolic Pathway

D-Arabinose in Plants and Animals: A Frontier of Research

The metabolic fate of D-arabinose in plants and animals is largely unknown. While L-arabinose is a significant component of plant cell wall polysaccharides like pectin and hemicellulose, the role and metabolism of D-arabinose are not well-established.[9] Similarly, in animals, while there is evidence of urinary excretion of arabinose, the specific metabolic pathways for D-arabinose have not been delineated. Elevated urinary arabinose in humans has been associated with certain metabolic conditions and gut dysbiosis, suggesting a microbial origin.[10][11]

The biosynthesis of D-arabinose from D-glucose has been proposed in some eukaryotes, proceeding through the pentose phosphate pathway.[12] However, the catabolic pathways for breaking down D-arabinose in these organisms remain to be discovered.

Experimental Protocols for Studying D-Arabinose Metabolism

Advancing our understanding of D-arabinose metabolism requires robust experimental methodologies. This section outlines key experimental approaches.

Enzyme Assays

L-Fucose Isomerase Assay (for D-Arabinose Isomerase Activity):

A detailed protocol for assaying L-fucose isomerase activity can be adapted to measure the isomerization of D-arabinose to D-ribulose. The basic principle involves incubating the purified enzyme with D-arabinose and then quantifying the amount of D-ribulose formed.

Protocol Outline:

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing a known concentration of D-arabinose and the purified L-fucose isomerase.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period.

-

Termination: Stop the reaction by heat inactivation or the addition of a chemical quenching agent.

-

Quantification of D-Ribulose: The amount of D-ribulose produced can be determined using a colorimetric method, such as the cysteine-carbazole reaction, or by chromatographic techniques like HPLC.

Metabolic Flux Analysis

Metabolic flux analysis (MFA) using stable isotope tracers (e.g., ¹³C-labeled D-arabinose) is a powerful tool to quantify the flow of carbon through the metabolic network.

Workflow for ¹³C-Metabolic Flux Analysis:

Genetic Manipulation

Creating gene knockouts of the enzymes in the putative D-arabinose metabolic pathway is essential to confirm their role in vivo. The CRISPR/Cas9 system provides a precise and efficient tool for gene editing in many organisms, including E. coli.[13]

General Workflow for CRISPR/Cas9 Gene Knockout in E. coli:

Implications for Drug Development and Biotechnology

The study of D-arabinose metabolism holds potential for various applications. Understanding the unique enzymatic pathways, particularly in pathogenic microorganisms, could open avenues for the development of novel antimicrobial agents that target these specific metabolic routes. Furthermore, the ability to engineer microorganisms to efficiently utilize D-arabinose, a component of lignocellulosic biomass, is of significant interest for the production of biofuels and other bio-based chemicals.[1][14][15]

Conclusion and Future Directions

Our understanding of D-arabinose metabolism is still in its infancy, with significant knowledge gaps, particularly in eukaryotes. The bacterial pathway, relying on the co-option of L-fucose enzymes, provides a solid foundation for further investigation. Future research should focus on:

-

Elucidating the complete D-arabinose catabolic pathways in fungi, plants, and animals.

-

Characterizing the kinetic properties of all enzymes involved in D-arabinose metabolism.

-

Investigating the regulatory mechanisms that control the expression of genes involved in D-arabinose utilization.

-

Exploring the potential of D-arabinose and its metabolic pathways for biotechnological and pharmaceutical applications.

By addressing these questions, the scientific community can unravel the complexities of this enigmatic sugar and unlock its full potential.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Metabolism of D-arabinose by Escherichia coli B-r - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of D-arabinose: a new pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. D-arabinose metabolism in Escherichia coli B: induction and cotransductional mapping of the L-fucose-D-arabinose pathway enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. d-Fucose as a Gratuitous Inducer of the l-Arabinose Operon in Strains of Escherichia coli B/r Mutant in Gene araC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Comparative Genomics Reveals the Regulatory Complexity of Bifidobacterial Arabinose and Arabino-Oligosaccharide Utilization [frontiersin.org]

- 8. Ruff degradation of D-arabinose gives D-erythrose. The Kiliani–Fi... | Study Prep in Pearson+ [pearson.com]

- 9. journals.asm.org [journals.asm.org]

- 10. Multiple Stepwise Gene Knockout Using CRISPR/Cas9 in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Metabolism of d-Arabinose by Escherichia coli B/r - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Multiple Stepwise Gene Knockout Using CRISPR/Cas9 in Escherichia coli [bio-protocol.org]

- 14. Arabinose as an overlooked sugar for microbial bioproduction of chemical building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Metabolic Engineering for Improved Fermentation of L-Arabinose - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis of D-arabinose from labeled precursors

An In-depth Technical Guide on the Biosynthesis of D-Arabinose from Labeled Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-arabinose is a crucial monosaccharide found in the cell walls of various microorganisms, most notably in the arabinogalactan and lipoarabinomannan of Mycobacterium tuberculosis, making its biosynthetic pathway a prime target for novel antimicrobial drug development.[1] Unlike its more common enantiomer, L-arabinose, the biosynthesis of D-arabinose is less ubiquitous and follows distinct metabolic routes. Understanding the intricate pathways of D-arabinose synthesis is therefore of significant interest to researchers in microbiology, biochemistry, and drug discovery.

This technical guide provides a comprehensive overview of the biosynthesis of D-arabinose, with a specific focus on tracing the metabolic pathways using isotopically labeled precursors. It consolidates findings from key research studies, presenting quantitative data, detailed experimental protocols, and visual representations of the biosynthetic pathways and experimental workflows.

Biosynthetic Pathways of D-Arabinose

The biosynthesis of D-arabinose has been investigated in both prokaryotes and eukaryotes, revealing different strategies for the formation of this pentose.

In Mycobacterium smegmatis

In mycobacteria, D-arabinose is a fundamental component of the cell wall. Labeling studies utilizing D-glucose with isotopic labels at various positions have been instrumental in elucidating its biosynthetic origin.[1] Initial hypotheses, such as the decarboxylation of D-glucose via the pentose phosphate pathway or the uronic acid pathway, were not supported by experimental data, which showed no selective loss of carbon 1 or 6 from glucose.[1]

The currently accepted pathway in mycobacteria involves a series of enzymatic reactions starting from intermediates of glycolysis and the pentose phosphate pathway. A key step is the formation of decaprenyl-phospho-arabinose, which serves as the donor of arabinofuranosyl residues for the synthesis of arabinogalactan and lipoarabinomannan.[2][3] The pathway is initiated by the synthesis of 5-phosphoribosyl 1-pyrophosphate (PRPP).[2][4] The ribosyl moiety of PRPP is then transferred to decaprenyl phosphate, followed by dephosphorylation and a critical epimerization at the C2' position of the ribose to form decaprenyl-phospho-arabinose.[2]

dot

Caption: Proposed D-arabinose biosynthetic pathway in Mycobacterium.

In Crithidia fasciculata

In the eukaryotic trypanosomatid Crithidia fasciculata, D-arabinose is an intermediate in the synthesis of complex surface glycoconjugates.[5] Labeling experiments with positionally labeled [¹³C]-D-glucose and [¹³C]-D-ribose have implicated both the oxidative and non-oxidative arms of the pentose phosphate pathway.[5] The data suggest a likely role for the isomerization of D-ribulose-5-phosphate to D-arabinose-5-phosphate.[5] Interestingly, it was discovered that the glutamine fructose-6-phosphate aminotransferase (GFAT), an enzyme involved in glucosamine biosynthesis, can catalyze this isomerization.[5]

dot

Caption: Proposed D-arabinose biosynthetic pathway in eukaryotes.

Quantitative Data from Labeling Experiments

The following tables summarize the quantitative data from key labeling experiments that have been pivotal in elucidating the biosynthetic pathways of D-arabinose.

Table 1: Specific Activity of Cell Wall Arabinose in M. smegmatis Grown with ¹⁴C-Labeled Glucose[1]

| Labeled Precursor | Specific Activity of Arabinose (cpm/µmol) | Relative Specific Activity (%) |

| [1-¹⁴C]Glucose | 1,250 | 100 |

| [3,4-¹⁴C]Glucose | 1,200 | 96 |

| [6-¹⁴C]Glucose | 950 | 76 |

Note: The specific activity of arabinose was approximately 25% lower with [6-¹⁴C]glucose compared to other labels, suggesting that carbon 6 is partially lost during the conversion.[1]

Table 2: Relative ¹³C Enrichment in Arabinose from M. smegmatis Grown with ¹³C-Labeled Glucose[1]

| Labeled Precursor | Carbon Position in Arabinose | Relative ¹³C Enrichment (%) |

| [1-¹³C]Glucose | C-1 | 85 |

| C-2 | 10 | |

| C-3 | 12 | |

| C-4 | 15 | |

| C-5 | 40 | |

| [2-¹³C]Glucose | C-1 | 15 |

| C-2 | 75 | |

| C-3 | 10 | |

| C-4 | 10 | |

| C-5 | 12 | |

| [6-¹³C]Glucose | C-1 | 10 |

| C-2 | 10 | |

| C-3 | 15 | |

| C-4 | 20 | |

| C-5 | 80 |

Note: The labeling patterns suggest a complex rearrangement of the glucose carbon skeleton during its conversion to arabinose.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for tracing the biosynthesis of D-arabinose.

Protocol 1: Biosynthetic Labeling of M. smegmatis with Radioactive Precursors[1]

-

Cell Culture: Mycobacterium smegmatis mc²155 is grown in a nutrient broth to the mid-log phase.

-

Preparation for Labeling: The cells are harvested by centrifugation, washed, and resuspended in a minimal medium.

-

Labeling: The cell suspension is divided into aliquots, and a radiolabeled precursor (e.g., [1-¹⁴C]glucose, [3,4-¹⁴C]glucose, or [6-¹⁴C]glucose) is added to each aliquot at a final concentration of 1 µCi/mL.

-

Incubation: The cultures are incubated with shaking at 37°C for a specified period (e.g., 24-48 hours) to allow for the incorporation of the label.

-

Harvesting and Fractionation: After incubation, the cells are harvested, and the cell wall fraction is isolated.

-

Hydrolysis and Sugar Analysis: The isolated cell wall material is hydrolyzed (e.g., with 2 M trifluoroacetic acid) to release the constituent monosaccharides. The monosaccharides are then separated by techniques such as paper chromatography or high-performance liquid chromatography (HPLC).

-

Quantification of Radioactivity: The amount of radioactivity incorporated into the arabinose fraction is determined by scintillation counting.

dot

Caption: Experimental workflow for labeling studies in M. smegmatis.

Protocol 2: Analysis of ¹³C-Labeled Arabinose by NMR Spectroscopy[1]

-

Large-Scale Culture and Labeling: M. smegmatis is grown in a larger volume of minimal medium containing a ¹³C-labeled glucose precursor (e.g., [1-¹³C]glucose, [2-¹³C]glucose, or [6-¹³C]glucose).

-

Isolation of Arabinose: Following the same cell wall isolation and hydrolysis procedure as in Protocol 1, the arabinose is purified from the hydrolysate, typically by column chromatography.

-

NMR Analysis: The purified arabinose is dissolved in D₂O, and ¹³C-NMR spectra are acquired.

-

Data Interpretation: The relative enrichment of ¹³C at each carbon position of the arabinose molecule is determined by integrating the corresponding signals in the NMR spectrum.

Protocol 3: Biosynthetic Labeling and GC-MS Analysis in C. fasciculata[5]

-

Cell Culture: Crithidia fasciculata cells are grown in a defined glucose-free medium.

-

Labeling: The medium is supplemented with a stable isotope-labeled precursor, such as D-[6-¹³C]Glc, D-[1-¹³C]Glc, or D-[1-¹³C]Rib.

-

Incubation: The cells are cultured for a period (e.g., 48 hours) to allow for label incorporation.

-

Extraction of Glycoconjugates: The major cell surface glycoconjugate, lipoarabinogalactan (LAG), is extracted and purified.

-

Derivatization and GC-MS Analysis: The purified LAG is subjected to a methylation linkage analysis procedure to generate partially methylated alditol acetates of the constituent monosaccharides. These derivatives are then analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the positional labeling of the arabinose residues.[5]

Conclusion

The biosynthesis of D-arabinose is a complex and varied process that is essential for the viability of certain microorganisms. The use of isotopically labeled precursors has been indispensable in unraveling the intricate metabolic pathways that lead to its formation. The data and protocols presented in this guide offer a valuable resource for researchers aiming to further investigate these pathways, identify novel enzyme targets, and develop new therapeutic agents against pathogens that rely on D-arabinose for their survival. The distinct nature of the D-arabinose biosynthetic pathway, particularly in mycobacteria, continues to make it an attractive target for the development of highly specific and effective antimicrobial drugs.

References

- 1. Biosynthesis of d-arabinose in Mycobacterium smegmatis: specific labeling from d-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of D-arabinose in mycobacteria - a novel bacterial pathway with implications for antimycobacterial therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. A proposed pathway from D-glucose to D-arabinose in eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to D-Arabinose-d2 for Researchers and Drug Development Professionals

Introduction

D-Arabinose, a pentose sugar, is a crucial component of the cell wall in significant pathogens like Mycobacterium tuberculosis and is involved in various biological pathways.[1] Its absence in mammalian cells makes the enzymes responsible for its biosynthesis and incorporation into cell wall polymers attractive targets for novel drug development.[1] Stable isotope-labeled versions of D-arabinose, such as D-Arabinose-d2 (deuterated D-arabinose), are invaluable tools for researchers in metabolic studies, tracer experiments, and as internal standards for quantitative mass spectrometry. This guide provides a comprehensive overview of this compound, including its suppliers, availability, technical specifications, and detailed experimental protocols for its application.

Supplier and Availability of this compound

The availability of high-purity, isotopically labeled compounds is critical for research and development. This compound is a specialized chemical reagent available from a select number of suppliers.

| Supplier | Product Name | CAS Number | Purity | Availability Notes |

| MedChemExpress | This compound | 2419933-20-1 | High Purity | Offered as a reference standard for research use only. Not for human use.[2] |

Note: While many chemical suppliers stock D-Arabinose (the non-labeled form), the deuterated (d2) version is less common. Researchers should verify the isotopic enrichment and specific labeling pattern when purchasing.

Technical Data: D-Arabinose Specifications

The physical and chemical properties of this compound are nearly identical to those of its non-deuterated counterpart, with a slight increase in molecular weight due to the two deuterium atoms. The following table summarizes key quantitative data for D-Arabinose.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₅ | [3][4][5][6] |

| Molecular Weight | 150.13 g/mol | [3][4][6] |

| Appearance | White to off-white powder/solid | [3][4][6] |

| Melting Point | 155 - 164 °C | [3][4][6] |

| Purity | ≥98% / ≥99% | [3][4][6] |

| Solubility | Soluble in water (50 mg/mL) | [6] |

| Optical Rotation | [α]D/20 -101° to -106° (c=4 in H₂O) | [3][6][7] |

| Storage Temperature | Room Temperature | [3][4][6] |

| CAS Number (Unlabeled) | 10323-20-3 | [3][5][6] |

Core Applications in Research and Drug Development

D-Arabinose and its labeled analogues are utilized in several key research areas:

-

Tuberculosis Research : D-arabinose is a primary constituent of mycobacterial cell wall arabinogalactans.[6] The biosynthetic pathway of D-arabinose is a validated target for anti-tuberculosis drugs.

-

Metabolic Tracer Studies : Labeled D-arabinose is used to investigate metabolic pathways in various organisms. For instance, studies in E. coli and eukaryotes have elucidated the conversion of glucose to arabinose.[8][9][10]

-

Quantitative Analysis : Deuterated standards like this compound are ideal internal standards for mass spectrometry-based quantification, such as measuring the mycobacterial biomarker lipoarabinomannan (LAM) in urine samples from tuberculosis patients.[11]

-

Pharmaceutical Synthesis : As a versatile pentose sugar, D-arabinose serves as a chiral building block in the synthesis of nucleoside analogues and other bioactive compounds.[3][12]

Experimental Protocols

The following is a detailed methodology for the quantification of D-arabinose in a biological matrix (e.g., urine) using a stable isotope-labeled internal standard like this compound, adapted from established gas chromatography/mass spectrometry (GC/MS) procedures.[11]

Objective: To quantify D-arabinose concentration in urine samples as a proxy for a biomarker (e.g., LAM).

Materials:

-

Urine samples

-

This compound (as internal standard)

-

Anhydrous HCl in 1-octanol

-

Tri-Sil HTP reagent (for silylation)

-

Ethyl acetate

-

Nitrogen gas supply

-

GC/MS system

Methodology:

-

Sample Preparation:

-

To 1 mL of urine, add a known concentration of this compound internal standard.

-

Lyophilize the sample to complete dryness.

-

-

Derivatization (Octyl-glycoside formation):

-

To the dried sample, add 200 µL of 2M anhydrous HCl in 1-octanol.

-

Heat the mixture at 80°C for 2 hours.

-

Evaporate the reagent under a stream of nitrogen gas.

-

-

Derivatization (Silylation):

-

To the dried octyl-arabinoside, add 100 µL of Tri-Sil HTP reagent.

-

Heat at 80°C for 20 minutes to form trimethylsilyl (TMS) derivatives.

-

Cool the sample to room temperature and centrifuge.

-

-

Extraction:

-

Partition the derivatized sample between 500 µL of water and 500 µL of ethyl acetate.

-

Vortex and centrifuge.

-

Carefully collect the upper ethyl acetate layer containing the derivatized arabinose.

-

Dry the ethyl acetate extract under nitrogen.

-

-

GC/MS Analysis:

-

Reconstitute the dried sample in a suitable volume of ethyl acetate.

-

Inject an aliquot into the GC/MS system.

-

GC Conditions (Example): Use a suitable capillary column (e.g., DB-5). Program the oven with an initial temperature of 150°C, followed by a ramp to 300°C.

-

MS Conditions (Example): Operate in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for the derivatized D-arabinose and the this compound internal standard. The mass difference will allow for precise quantification.

-

Visualizing Key Pathways and Workflows

Diagrams created using Graphviz provide clear visual representations of complex biological and experimental processes.

References

- 1. Biosynthesis of d-arabinose in Mycobacterium smegmatis: specific labeling from d-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chemimpex.com [chemimpex.com]

- 4. You are being redirected... [bio-world.com]

- 5. d-Arabinose [webbook.nist.gov]

- 6. D-(−)-Arabinose =98 10323-20-3 [sigmaaldrich.com]

- 7. 161450250 [thermofisher.cn]

- 8. A proposed pathway from D-glucose to D-arabinose in eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolism of d-Arabinose by Escherichia coli B/r - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolism of D-arabinose: a new pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Safety and Handling of D-Arabinose-d2

Introduction

Core Safety and Handling Information

D-Arabinose is generally considered non-hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2] However, it is crucial to treat all laboratory chemicals with caution.[2] The toxicological properties of D-Arabinose have not been fully investigated, and it may cause eye, skin, and respiratory tract irritation.[3][4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of D-Arabinose is presented below.

| Property | Value | Reference |

| Appearance | White crystalline powder | [1][2][4][5] |

| Odor | Odorless | [1][2][4] |

| Molecular Formula | C₅H₁₀O₅ | [2][4][5] |

| Molecular Weight | 150.13 g/mol | [2][3][5][6] |

| Melting Point | 152-164 °C | [1][2][4][5] |

| Solubility | Soluble in water and glycerol.[1][2] Insoluble in alcohol or ether.[1][2] | [1][2][4][7] |

| Specific Gravity | 1.585 | [1][2] |

| Autoignition Temperature | Not applicable | [3] |

Hazard Identification and First Aid

While not classified as hazardous, caution should be exercised. The following table summarizes potential hazards and corresponding first aid measures.

| Exposure Route | Potential Hazard | First Aid Measures | Reference |

| Inhalation | May cause respiratory tract irritation.[3][4] | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or physician.[1][2] | [1][2][3][4] |

| Skin Contact | May cause skin irritation.[3][4] | Wash with plenty of water.[1][2] If irritation develops or persists, get medical aid.[3] | [1][2][3][4] |

| Eye Contact | May cause eye irritation.[3] | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[1][2] If irritation develops, get medical aid.[3] | [1][2][3] |

| Ingestion | May cause irritation of the digestive tract.[3][4] | Rinse mouth.[1][2] Do NOT induce vomiting. If you feel unwell, call a POISON CENTER or physician.[1][2][3] | [1][2][3][4] |

Handling and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

| Aspect | Recommendation | Reference |

| Handling | Use with adequate ventilation to minimize dust generation and accumulation.[3][4] Avoid contact with eyes, skin, and clothing.[3][7] Avoid ingestion and inhalation.[3] Wash hands thoroughly after handling.[1][2] | [1][2][3][4][7] |

| Storage | Store in a cool, dry, well-ventilated area.[1][3][4][7] Keep the container tightly closed.[3][4][7] Store away from incompatible materials such as strong oxidizing agents.[1][2][3][7] | [1][2][3][4][7] |

| Shelf Life | Indefinite, if stored properly.[1][2] | [1][2] |

Fire Fighting and Accidental Release Measures

| Aspect | Recommendation | Reference |

| Fire Fighting | D-Arabinose is a nonflammable solid.[1][2] In case of fire, use a tri-class dry chemical fire extinguisher, water spray, carbon dioxide, or appropriate foam.[1][2][3] When heated to decomposition, it may emit toxic fumes.[1][2] Firefighters should wear a self-contained breathing apparatus and full protective gear.[3][7] | [1][2][3][7] |

| Accidental Release | For spills, sweep or vacuum up the material and place it into a suitable, sealed disposal container.[1][3] Avoid generating dusty conditions.[3] Ensure adequate ventilation.[3] After material pickup is complete, wash the spill site.[1][2] Do not let the chemical enter the environment.[3][7] | [1][2][3][7] |

Toxicological Information

The toxicological properties of D-Arabinose have not been fully investigated.[3][4][7] Available data is summarized below.

| Metric | Value | Reference |

| Acute Effects | Not available (N.A.).[1][2] | [1][2] |

| Chronic Effects | Not available (N.A.).[1][2] | [1][2] |

| Target Organs | Not available (N.A.).[1][2] | [1][2] |

| LD50/LC50 | Not available. | [1][2][3] |

| Carcinogenicity | Not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[3] | [3] |

Experimental Protocols

Detailed experimental protocols for safety and handling are derived from the general procedures recommended in the safety data sheets.

General Handling Protocol:

-

Preparation : Before handling D-Arabinose-d2, ensure the work area is clean and well-ventilated. Have an eyewash station and safety shower readily accessible.[3][4]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical safety goggles, protective gloves, and a lab coat.[3]

-

Weighing and Transfer : When weighing and transferring the solid material, minimize the creation of dust.[3][4] Use a chemical fume hood if there is a risk of inhalation.

-

Solution Preparation : When dissolving in a solvent, add the solid to the solvent slowly to avoid splashing.

-

Post-Handling : After handling, wash hands thoroughly with soap and water.[1][2] Clean the work area and any equipment used.

-

Storage : Store the compound in a tightly closed container in a cool, dry place away from strong oxidizing agents.[1][2][3][4][7]

Spill Cleanup Protocol:

-

Evacuate : If a significant amount is spilled, evacuate unnecessary personnel from the area.

-

Ventilate : Ensure the area is well-ventilated.[3]

-

Containment : Wear appropriate PPE. Use a method that does not generate dust, such as gently sweeping or vacuuming the solid material.[3]

-

Collection : Place the spilled material into a sealed container for disposal.[1][2][3]

-

Decontamination : Wash the spill area with soap and water.[1][2]

-

Disposal : Dispose of the waste material in accordance with all federal, state, and local regulations.[1]

Visualizations

Laboratory Safety Workflow for Handling this compound

The following diagram illustrates the logical workflow for safely handling a chemical compound like this compound in a laboratory setting.

Caption: General laboratory safety workflow for handling chemical compounds.

References

- 1. archpdfs.lps.org [archpdfs.lps.org]

- 2. d(-)-Arabinose SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 3. uprm.edu [uprm.edu]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. chemimpex.com [chemimpex.com]

- 6. D-Arabinose | C5H10O5 | CID 66308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical and Chemical Differences Between D-Arabinose and D-Arabinose-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the physical and chemical properties of D-Arabinose and its deuterated isotopologue, D-Arabinose-d2. This document delves into the synthesis of this compound, analytical methodologies for its differentiation from D-Arabinose, and the fundamental chemical and biological differences arising from isotopic substitution.

Introduction: The Significance of Isotopic Labeling

D-Arabinose is a naturally occurring aldopentose that plays a role in various biological processes. Isotopic labeling, the replacement of an atom with one of its isotopes, is a powerful tool in chemical and biological research. The substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D) to create compounds like this compound can provide valuable insights into reaction mechanisms, metabolic pathways, and the pharmacokinetics of drug candidates. This guide will explore the key distinctions between D-Arabinose and this compound, offering a technical resource for researchers leveraging these molecules in their work.

Comparative Physical and Chemical Properties

The primary physical difference between D-Arabinose and this compound is their molecular weight, which arises from the greater mass of deuterium compared to protium. This seemingly small change can lead to subtle but measurable differences in other physical properties and more pronounced differences in chemical reactivity due to the kinetic isotope effect.

| Property | D-Arabinose | This compound |

| Molecular Formula | C₅H₁₀O₅ | C₅H₈D₂O₅ |

| Molecular Weight ( g/mol ) | ~150.13[1][2][3] | ~152.14 (for D-Arabinose-1,2-d2) |

| Melting Point (°C) | 156-160[2], 164-165[4] | Not experimentally reported, expected to be very similar to D-Arabinose |

| Solubility in Water | 834 g/L at 25°C[4] | Not experimentally reported, expected to be very similar to D-Arabinose |

| Appearance | White crystalline solid[2] | Expected to be a white crystalline solid |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the specific protocol depending on the desired position of the deuterium label. A common approach for introducing deuterium at the C1 position (aldehydic position) is a modified Kiliani-Fischer synthesis.

Experimental Protocol: Synthesis of D-Arabinose-1-d via Modified Kiliani-Fischer Synthesis

This protocol is a plausible synthetic route based on the principles of the Kiliani-Fischer synthesis, which elongates the carbon chain of an aldose.[5][6]

Step 1: Cyanohydrin Formation with Deuterated Cyanide

-

Dissolve D-erythrose (the next lower aldose) in water.

-

Add a solution of sodium cyanide-d (NaCN with ¹³C≡N replaced by D-C≡N) or generate HCN-d in situ by adding a deuterated acid to NaCN. The cyanide ion will attack the carbonyl group of D-erythrose.

-

This reaction forms two epimeric cyanohydrins: D-arabinononitrile-1-d and D-ribononitrile-1-d.

Step 2: Hydrolysis to Aldonic Acids

-

Heat the cyanohydrin mixture in water to hydrolyze the nitrile group to a carboxylic acid. This results in a mixture of D-arabinonic acid-1-d and D-ribonic acid-1-d.

Step 3: Lactonization

-

Acidify the solution to promote the formation of the corresponding γ-lactones: D-arabinono-1,4-lactone-1-d and D-ribono-1,4-lactone-1-d.

Step 4: Separation of Lactones

-

The diastereomeric lactones can be separated using techniques such as fractional crystallization or chromatography.

Step 5: Reduction to Aldoses

-

Reduce the isolated D-arabinono-1,4-lactone-1-d to D-arabinose-1-d. A common reducing agent for this step is sodium amalgam (Na/Hg) in a slightly acidic solution.

Step 6: Purification

-

Purify the resulting D-arabinose-1-d by recrystallization.

Caption: Workflow for the synthesis of D-Arabinose-1-d.

Analytical Methodologies for Differentiation

The primary analytical techniques for differentiating and quantifying D-Arabinose and this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique that separates compounds based on their volatility and then detects them based on their mass-to-charge ratio.[7][8][9]

Experimental Protocol: GC-MS Analysis

-

Derivatization: Since sugars are not volatile, they must first be derivatized. A common method is trimethylsilylation (TMS).

-

Dry the sample containing D-Arabinose and/or this compound completely.

-

Add a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in a suitable solvent like pyridine.

-

Heat the mixture to complete the derivatization of the hydroxyl groups to trimethylsilyl ethers.

-

-

GC Separation:

-

Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a DB-5 column).

-

Use a temperature gradient to separate the components. D-Arabinose-TMS and this compound-TMS will have very similar retention times, but the mass spectrometer will differentiate them.

-

-

MS Detection:

-

As the compounds elute from the GC column, they enter the mass spectrometer.

-

Use electron ionization (EI) to fragment the molecules.

-

The mass spectrometer will detect the molecular ions and fragment ions. The molecular ion of this compound-TMS will be shifted by the mass of the deuterium atoms compared to D-Arabinose-TMS. By monitoring for these specific mass-to-charge ratios, the two compounds can be distinguished and quantified.

-

Caption: General workflow for GC-MS analysis of arabinose isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. Both ¹H and ¹³C NMR can be used to distinguish between D-Arabinose and this compound.

Experimental Protocol: NMR Analysis

-

Sample Preparation:

-

Dissolve the sample in a deuterated solvent, typically deuterium oxide (D₂O).

-

-

¹H NMR Spectroscopy:

-

In the ¹H NMR spectrum of this compound, the signal corresponding to the proton that has been replaced by deuterium will be absent.

-

The multiplicity of signals from neighboring protons will also be affected due to the absence of H-H coupling.

-

-

¹³C NMR Spectroscopy:

-

In the ¹³C NMR spectrum, the carbon atom bonded to deuterium will show a characteristic multiplet due to C-D coupling (a triplet for a CD group).

-

The chemical shifts of the carbon atoms near the site of deuteration may also be slightly shifted (isotopic shift).[10]

-

-

Data Acquisition and Analysis:

-

Acquire the spectra on a high-field NMR spectrometer.

-

Process the data and compare the spectra of the deuterated and non-deuterated samples to identify the differences.

-

Caption: Workflow for NMR analysis of D-Arabinose and this compound.

Chemical and Biological Differences

Kinetic Isotope Effect (KIE)

The most significant chemical difference between D-Arabinose and this compound is the manifestation of the kinetic isotope effect (KIE).[11][12][13][14] The C-D bond is stronger and vibrates at a lower frequency than the C-H bond. Consequently, reactions that involve the cleavage of this bond in the rate-determining step will proceed more slowly for the deuterated compound. This is known as a primary kinetic isotope effect. Even if the C-D bond is not broken, its presence can still influence the reaction rate through secondary kinetic isotope effects. The magnitude of the KIE can provide valuable information about the transition state of a reaction. For example, in the enzymatic isomerization of arabinose, if the abstraction of a proton at a specific position is the rate-limiting step, deuteration at that position would significantly slow down the reaction.

Biological Activity

While D-Arabinose and this compound are chemically very similar, the kinetic isotope effect can lead to differences in their biological activity. In metabolic pathways where enzymatic reactions involve the cleavage of a C-H bond that is deuterated in this compound, the rate of that metabolic step can be reduced. This can lead to altered metabolic fluxes and potentially different physiological effects. This principle is utilized in drug development where deuteration of a drug molecule at a site of metabolic breakdown can slow its metabolism, thereby increasing its half-life and therapeutic efficacy.

Metabolic Pathways of D-Arabinose

Understanding the metabolic pathways of D-Arabinose is crucial for interpreting the effects of isotopic labeling.

D-Arabinose Catabolism in E. coli

In some bacteria like Escherichia coli, D-arabinose can be catabolized through a series of enzymatic reactions.[1][15]

Caption: A simplified catabolic pathway for D-Arabinose in E. coli.

Biosynthesis of D-Arabinose in Mycobacteria

In organisms like Mycobacterium tuberculosis, D-arabinose is a key component of the cell wall and is synthesized from precursors derived from the pentose phosphate pathway.[16][17]

Caption: A simplified biosynthetic pathway for D-Arabinose in mycobacteria.

Conclusion

The primary distinction between D-Arabinose and its deuterated isotopologue, this compound, lies in the increased mass due to the deuterium atom(s). This leads to a measurable difference in molecular weight and more subtle changes in other physical properties. The most significant consequence of this isotopic substitution is the kinetic isotope effect, which can alter the rates of chemical and enzymatic reactions involving the deuterated position. These differences make this compound an invaluable tool for mechanistic studies, metabolic flux analysis, and as a potential strategy in drug development to modulate pharmacokinetic properties. The analytical techniques of GC-MS and NMR spectroscopy are essential for the differentiation and quantification of these isotopologues, providing the means to harness their unique properties in scientific research.

References

- 1. researchgate.net [researchgate.net]

- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. (e) Convert D-arabinose into D-glucose with the help of Kiliani-Fischer. .. [askfilo.com]

- 7. Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 12. macmillan.princeton.edu [macmillan.princeton.edu]

- 13. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0038862) [hmdb.ca]

- 14. Frontiers | NMR-based plant metabolomics protocols: a step-by-step guide [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Biosynthesis of d-arabinose in Mycobacterium smegmatis: specific labeling from d-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of D-Arabinose in Microbial Metabolic Networks: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of D-arabinose in microbial metabolism. D-arabinose, a pentose sugar, is utilized by a range of microorganisms through diverse and fascinating metabolic pathways. Understanding these pathways is crucial for advancements in metabolic engineering, synthetic biology, and the development of novel antimicrobial agents. This document provides a comprehensive overview of the core metabolic routes, the enzymes that catalyze them, their regulation, and detailed experimental protocols for their investigation.

Core Metabolic Pathways of D-Arabinose

Microorganisms have evolved distinct strategies for the catabolism of D-arabinose. The most well-characterized pathways are found in bacteria, particularly Escherichia coli, with variations observed between different strains. Fungal and archaeal pathways are also beginning to be elucidated, revealing further metabolic diversity.

Bacterial D-Arabinose Catabolism in Escherichia coli

Escherichia coli employs at least two different pathways for D-arabinose metabolism, which are notably linked to the L-fucose utilization system.

In E. coli K-12, the catabolism of D-arabinose is initiated by enzymes of the L-fucose pathway.[1][2][3] This metabolic route involves the following sequential steps:

-

Isomerization: D-arabinose is converted to D-ribulose by L-fucose isomerase (also known as D-arabinose isomerase).[1][2][3]

-

Phosphorylation: D-ribulose is then phosphorylated to D-ribulose-1-phosphate by L-fuculokinase .[1][2][3]

-

Aldol Cleavage: Finally, L-fuculose-1-phosphate aldolase cleaves D-ribulose-1-phosphate into dihydroxyacetone phosphate (DHAP) and glycolaldehyde.[1][2][3] DHAP enters glycolysis, while glycolaldehyde can be further metabolized.

E. coli B/r utilizes an alternative pathway that channels D-arabinose into the pentose phosphate pathway. This pathway is characterized by a specific D-ribulokinase.

-

Isomerization: Similar to the K-12 strain, D-arabinose is first isomerized to D-ribulose by L-fucose isomerase .

-

Phosphorylation: In this pathway, D-ribulose is phosphorylated at a different position to yield D-ribulose-5-phosphate, a reaction catalyzed by D-ribulokinase .

-

Epimerization: D-ribulose-5-phosphate is then epimerized to D-xylulose-5-phosphate by D-ribulose-5-phosphate 3-epimerase . D-xylulose-5-phosphate is an intermediate of the pentose phosphate pathway.

Fungal D-Arabinose Catabolism

The metabolic pathway for D-arabinose in fungi is less understood than its bacterial counterparts. Studies in yeasts such as Candida albicans and Pichia stipitis suggest a pathway involving the reduction of D-arabinose to its corresponding sugar alcohol, D-arabitol.[1][4][5]

-

Reduction: D-arabinose is reduced to D-arabitol. In Pichia stipitis, this reaction can be catalyzed by D-xylose reductase , an enzyme with broad substrate specificity.[4][5]

-

Oxidation: D-arabitol is then oxidized to D-ribulose by an NAD-dependent D-arabitol dehydrogenase .[1][4][5]

-

Phosphorylation and Epimerization: It is hypothesized that D-ribulose is subsequently phosphorylated to D-ribulose-5-phosphate and then epimerized to D-xylulose-5-phosphate, which enters the pentose phosphate pathway. Interestingly, in Candida albicans, the pathways for D-arabitol synthesis and utilization appear to be separate.[4][5]

Archaeal D-Arabinose Metabolism

Our understanding of D-arabinose metabolism in archaea is still in its early stages. Some haloarchaea, such as Halorhabdus species, have been found to utilize bacterial-type non-oxidative pathways for the degradation of pentoses, including D-arabinose.[6][7] This is thought to be a result of lateral gene transfer from bacteria.[6][7] In contrast, other archaea like Haloferax volcanii and Sulfolobus species employ oxidative pathways for pentose metabolism, though the specifics for D-arabinose are not fully detailed.[6][7][8]

Key Enzymes in D-Arabinose Metabolism

The catabolism of D-arabinose is orchestrated by a set of specific enzymes. The kinetic properties of these enzymes are critical for understanding the efficiency of the metabolic pathways.

| Enzyme | Abbreviation | EC Number | Source Organism(s) | Substrate(s) | Product(s) |

| L-Fucose Isomerase | FucI | 5.3.1.25 | Escherichia coli, Caldicellulosiruptor saccharolyticus | D-Arabinose, L-Fucose | D-Ribulose, L-Fuculose |

| D-Ribulokinase | DarK | 2.7.1.47 | Escherichia coli B/r, Klebsiella pneumoniae | D-Ribulose, ATP | D-Ribulose-5-phosphate, ADP |

| L-Fuculokinase | FucK | 2.7.1.51 | Escherichia coli K-12 | D-Ribulose, L-Fuculose, ATP | D-Ribulose-1-phosphate, L-Fuculose-1-phosphate, ADP |

| L-Fuculose-1-phosphate aldolase | FucA | 4.1.2.17 | Escherichia coli K-12 | D-Ribulose-1-phosphate, L-Fuculose-1-phosphate | Dihydroxyacetone phosphate, Glycolaldehyde, L-Lactaldehyde |

| D-Arabitol Dehydrogenase | ArDH | 1.1.1.11 | Candida albicans | D-Arabitol, NAD+ | D-Ribulose, NADH, H+ |

Table 1: Key Enzymes in D-Arabinose Metabolism

| Enzyme | Source Organism | Substrate | Km (mM) | kcat (min-1) | kcat/Km (min-1mM-1) |

| L-Fucose Isomerase | Caldicellulosiruptor saccharolyticus | L-Fucose | 140 | 11,910 | 85.1 |

| L-Fucose Isomerase | Caldanaerobius polysaccharolyticus | L-Fucose | 94.2 | 23,854 | 253.3 |

| D-Ribulokinase | Klebsiella pneumoniae | D-Ribulose | 0.25 | - | - |

Regulation of D-Arabinose Metabolic Pathways

The expression of genes involved in D-arabinose metabolism is tightly regulated to ensure that the enzymes are synthesized only when D-arabinose is available as a carbon source.

In E. coli, the genes for D-arabinose catabolism are often co-regulated with the L-fucose operon (fuc operon).[9] The fuc operon is typically induced by L-fucose, and its expression is positively regulated by the FucR protein.[9] In mutant strains capable of growing on D-arabinose, D-arabinose itself can also act as an inducer. The gene for D-ribulokinase (darK) in E. coli B has been mapped within the L-fucose regulon, suggesting a coordinated regulatory control.[10]

The regulation is further layered with catabolite repression, where the presence of a preferred carbon source like glucose represses the expression of genes for the utilization of less preferred sugars, including arabinose. This is a common theme in bacterial metabolic regulation.[11] Furthermore, there is evidence of reciprocal regulation between the L-arabinose and D-xylose utilization systems in E. coli.[11]

Experimental Protocols

Assay for D-Arabinose (L-Fucose) Isomerase Activity

This protocol is based on the cysteine-carbazole colorimetric method to measure the formation of ketose from aldose.

Materials:

-

50 mM Phosphate buffer (pH 7.0)

-

10 mM MnCl2

-

500 mM D-arabinose stock solution

-

Purified L-fucose isomerase or cell-free extract

-

0.1% (w/v) Cysteine hydrochloride solution (freshly prepared)

-

70% (v/v) Sulfuric acid

-

0.12% (w/v) Carbazole in absolute ethanol

-

Spectrophotometer

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube:

-

50 µL of 500 mM D-arabinose

-

10 µL of 10 mM MnCl2

-

340 µL of 50 mM Phosphate buffer (pH 7.0)

-

100 µL of enzyme solution (appropriately diluted)

-

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C or 50°C) for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by boiling for 5 minutes, then centrifuge to pellet any precipitate.

-

To 100 µL of the supernatant, add 1.9 mL of 70% sulfuric acid and 50 µL of 0.1% cysteine hydrochloride. Mix well.

-

Add 50 µL of 0.12% carbazole solution and mix.

-

Incubate at room temperature for 30 minutes to allow color development.

-

Measure the absorbance at 540 nm.

-

Prepare a standard curve using known concentrations of D-ribulose.

-

Calculate the enzyme activity, where one unit is defined as the amount of enzyme that produces 1 µmol of D-ribulose per minute under the assay conditions.

Assay for D-Ribulokinase Activity

This is a coupled enzyme assay that measures the ADP produced from the kinase reaction.

Materials:

-

100 mM Tris-HCl buffer (pH 7.5)

-

100 mM MgCl2

-

100 mM ATP

-

1 M KCl

-

100 mM D-ribulose

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Purified D-ribulokinase or cell-free extract

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare the assay mixture in a cuvette:

-

800 µL of 100 mM Tris-HCl buffer (pH 7.5)

-

10 µL of 1 M KCl

-

20 µL of 100 mM MgCl2

-

10 µL of 100 mM ATP

-

20 µL of 100 mM PEP

-

10 µL of 10 mM NADH

-

5 µL of PK/LDH enzyme mix (sufficient to ensure the kinase reaction is rate-limiting)

-

10 µL of D-ribulokinase solution

-

-

Mix gently and incubate for 2-3 minutes at 30°C to allow for the consumption of any contaminating ADP.

-

Initiate the reaction by adding 10 µL of 100 mM D-ribulose.

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Calculate the rate of reaction from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M-1cm-1).

-

One unit of D-ribulokinase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of ADP (and thus the oxidation of 1 µmol of NADH) per minute.

Metabolite Extraction and Analysis

Materials:

-

Microbial culture grown on D-arabinose

-

Quenching solution: 60% (v/v) methanol, -40°C

-

Extraction solvent: 75% (v/v) ethanol, boiling

-

Centrifuge

-

Lyophilizer

-

LC-MS/MS system

Procedure:

-

Rapidly quench the metabolism of a known quantity of cells by adding the culture to a 2-fold volume of ice-cold quenching solution.

-

Centrifuge at low temperature to pellet the cells.

-

Resuspend the cell pellet in a small volume of pre-heated extraction solvent.

-

Incubate at 95°C for 5 minutes.

-

Cool on ice and centrifuge to remove cell debris.

-

Collect the supernatant containing the metabolites.

-

Lyophilize the supernatant to dryness.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

-

Analyze the sample using a targeted or untargeted metabolomics approach to identify and quantify D-arabinose pathway intermediates.

Conclusion and Future Perspectives

The study of D-arabinose metabolism in microorganisms reveals a fascinating landscape of enzymatic and regulatory strategies. While significant progress has been made in understanding the pathways in model organisms like E. coli, much remains to be explored, particularly in fungi and archaea. Future research should focus on:

-

Elucidating the complete D-arabinose catabolic pathways in a wider range of microorganisms.

-

Characterizing the kinetic properties of all enzymes involved in these pathways.

-

Unraveling the detailed regulatory networks that control the expression of D-arabinose utilization genes.

-

Leveraging this knowledge for metabolic engineering applications, such as the production of biofuels and value-added chemicals from pentose sugars.

A deeper understanding of D-arabinose metabolism will undoubtedly contribute to the advancement of industrial biotechnology and our fundamental knowledge of microbial physiology.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Metabolism of d-Arabinose: a New Pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of D-arabinose: a new pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. D-arabitol metabolism in Candida albicans: construction and analysis of mutants lacking D-arabitol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. D-arabitol metabolism in Candida albicans: construction and analysis of mutants lacking D-arabitol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pentose degradation in archaea: Halorhabdus species degrade D-xylose, L-arabinose and D-ribose via bacterial-type pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The organization of the fuc regulon specifying L-fucose dissimilation in Escherichia coli K12 as determined by gene cloning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. D-arabinose metabolism in Escherichia coli B: induction and cotransductional mapping of the L-fucose-D-arabinose pathway enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

Methodological & Application

Application Note: D-Arabinose-d2 as an Internal Standard for Accurate Quantification of Monosaccharides by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of monosaccharides is crucial in various fields, including clinical diagnostics, food science, and drug development. Stable isotope-labeled internal standards are the gold standard for mass spectrometry-based quantification, as they effectively compensate for variations in sample preparation, chromatographic separation, and ionization efficiency. D-Arabinose-d2, a deuterated analog of D-Arabinose, serves as an excellent internal standard for the analysis of arabinose and other pentose sugars. Its chemical and physical properties are nearly identical to the analyte of interest, ensuring co-elution and similar ionization behavior, which leads to highly accurate and precise results.[1]

This application note provides detailed protocols for the use of this compound as an internal standard in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of monosaccharides in complex biological matrices.

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process. The ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard is then measured by the mass spectrometer. Because the analyte and the internal standard behave almost identically during sample processing and analysis, this ratio remains constant, allowing for precise quantification even if there are losses during the procedure.

Figure 1: General workflow for isotope dilution mass spectrometry.

Experimental Protocols

Protocol 1: Quantification of D-Arabinose in Human Urine by GC-MS

This protocol is adapted from a method for the quantification of D-arabinose using a 13C-labeled internal standard and is suitable for this compound.[1]

1. Sample Preparation and Hydrolysis

-

To a 100 µL aliquot of urine in a glass tube, add a known amount of this compound internal standard solution (e.g., 200 ng).

-

Add 200 µL of 2M trifluoroacetic acid (TFA).

-

Seal the tube and heat at 120°C for 2 hours to hydrolyze any arabinose-containing glycans.

-

Cool the tube to room temperature and dry the contents under a stream of nitrogen.

2. Derivatization

-

To the dried residue, add 100 µL of acetonitrile and 10 µL of trifluoroacetic acid (TFA), and cool to 0°C.

-

Add 200 µL of trifluoroacetic anhydride (TFAA) and heat at 55°C for 20 minutes.

-

Cool to room temperature and dry the sample under nitrogen.

-

Reconstitute the residue in 50 µL of chloroform for GC-MS analysis.[1]

3. GC-MS Parameters

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar

-

Oven Program:

-

Initial temperature: 50°C, hold for 1 min

-

Ramp 1: 20°C/min to 150°C

-

Ramp 2: 2.5°C/min to 200°C[1]

-

-

Injector: Splitless, 250°C

-

Carrier Gas: Helium, constant flow of 1 mL/min

-

Mass Spectrometer: Agilent 5977B MSD or equivalent

-

Ionization Mode: Electron Ionization (EI), 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

Table 1: Example MRM Transitions for Derivatized Arabinose

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| D-Arabinose-TFAA | 420.9 | 192.9 | 15 |

| This compound-TFAA | 422.9 | 194.9 | 15 |

Note: The exact m/z values for this compound will depend on the position and number of deuterium atoms. These values are illustrative and should be optimized experimentally.

Protocol 2: Quantification of Monosaccharides in Food Matrices by LC-MS/MS

This protocol provides a general framework for the analysis of underivatized monosaccharides in solution.

1. Sample Preparation

-

Homogenize the food sample.

-

Perform a solvent extraction (e.g., with 80% ethanol) to isolate soluble sugars.

-

Add a known amount of this compound internal standard to an aliquot of the extract.

-

Centrifuge to remove particulates and dilute the supernatant with the initial mobile phase.

2. LC-MS/MS Parameters

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 150 mm x 2.0 mm, 5 µm)[2]

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient:

-

0-2 min: 90% B

-

2-10 min: 90% to 60% B

-

10-12 min: 60% to 90% B

-

12-15 min: 90% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

Table 2: Example MRM Transitions for Underivatized Pentoses

| Compound | Precursor Ion [M-H]- (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Arabinose/Xylose | 149.0 | 89.0 | 50 |

| Arabinose/Xylose | 149.0 | 59.0 | 50 |

| This compound | 151.0 | 90.0 | 50 |

| This compound | 151.0 | 60.0 | 50 |

Note: Chromatographic separation of isomers like arabinose and xylose is critical. MRM transitions for deuterated standards will be shifted by the mass of the incorporated isotopes.

Figure 2: Comparison of GC-MS and LC-MS/MS workflows.

Data Presentation and Method Validation

Quantitative data should be presented in a clear and concise manner. Method validation should be performed according to international guidelines (e.g., ICH Q2(R1)) to ensure the reliability of the results.

Table 3: Typical Method Validation Parameters for a Monosaccharide Assay

| Parameter | Typical Acceptance Criteria | Example Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Range | e.g., 10 - 1000 ng/mL | 10 - 1000 ng/mL |

| Accuracy (% Recovery) | 85 - 115% | 95.2% |

| Precision (%RSD) | ≤ 15% | 5.8% |

| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 10 ng/mL |

| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 3 ng/mL |

These are example values and will vary depending on the specific analyte, matrix, and instrumentation.

Conclusion

This compound is a highly effective internal standard for the accurate and precise quantification of arabinose and other monosaccharides in complex matrices by mass spectrometry. The use of isotope dilution with this compound minimizes the impact of matrix effects and procedural variations, leading to robust and reliable data. The protocols provided here offer a solid starting point for researchers to develop and validate their own quantitative methods for monosaccharide analysis.

References

Application Note: Tracing D-Arabinose Metabolism with Stable Isotopes

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. A key component of MFA is the use of stable isotope tracers to follow the path of atoms through metabolic networks. While common substrates like glucose or glutamine are frequently used as tracers, the metabolism of other sugars, such as D-arabinose, is of significant interest in specific contexts. D-arabinose is a critical component of cell wall polysaccharides in pathogens like Mycobacterium tuberculosis (in arabinogalactan and lipoarabinomannan) and surface glycoconjugates in certain parasites.[1][2][3] Understanding the biosynthetic pathway of D-arabinose is therefore crucial for developing novel therapeutics against these organisms.

This document provides a detailed overview and protocol for using stable isotope tracing to analyze the metabolic flux through the D-arabinose biosynthetic pathway, primarily by tracing labeled atoms from D-glucose. While D-Arabinose-d2 (deuterated D-arabinose) can be synthesized, its primary application in this context is as an internal standard for precise quantification via mass spectrometry, rather than as a primary tracer for flux analysis. The focus here is on using positionally labeled D-glucose to elucidate the pathway leading to D-arabinose.

Principle of the Method

The biosynthesis of D-arabinose in many organisms is intricately linked to the Pentose Phosphate Pathway (PPP).[2][3][4] The PPP is a central metabolic route that converts glucose-6-phosphate into pentose phosphates, including ribulose-5-phosphate, a key precursor for D-arabinose.[2][5] By providing cells with D-glucose labeled with stable isotopes (e.g., ¹³C) at specific positions, researchers can trace the incorporation of these labels into D-arabinose and its intermediates.

The pattern of ¹³C enrichment in the resulting D-arabinose, as determined by mass spectrometry (MS), reveals the specific biochemical reactions that have occurred. This allows for the elucidation of the biosynthetic pathway and the quantification of flux through different branches of metabolism.

Metabolic Pathway: D-Arabinose Biosynthesis via the Pentose Phosphate Pathway

The conversion of D-glucose to D-arabinose primarily involves the oxidative and non-oxidative arms of the Pentose Phosphate Pathway. Glucose-6-phosphate enters the oxidative PPP, generating NADPH and being converted to Ribulose-5-Phosphate (Ru-5P). Ru-5P is then isomerized to D-arabinose-5-phosphate (D-Ara-5P), which is subsequently dephosphorylated to yield D-arabinose.[2][3][5][6]

Caption: Biosynthesis of D-Arabinose from D-Glucose via the PPP.

Experimental Workflow and Protocols